molecular formula C17H16FN3O B15119388 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B15119388
M. Wt: 297.33 g/mol
InChI Key: ITCLSLRFOQWPKY-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazole derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine and benzoxazole moieties contribute to its overall stability and activity. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific combination of the fluorophenyl group, piperazine ring, and benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H16FN3O/c18-13-5-1-3-7-15(13)20-9-11-21(12-10-20)17-19-14-6-2-4-8-16(14)22-17/h1-8H,9-12H2

InChI Key

ITCLSLRFOQWPKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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